N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide
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Overview
Description
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide is a complex heterocyclic compound that integrates multiple functional groups, including chromene, thiazole, and oxazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide typically involves multi-step reactions. One common approach is the condensation of a chromene derivative with a thiazole precursor, followed by cyclization with an oxazole moiety. The reaction conditions often require the use of acidic or basic catalysts, and the reactions are typically carried out in organic solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of ionic liquids as catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazole or thiazole rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with various molecular targets. It can bind to DNA and proteins, disrupting their normal function. This compound may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways related to inflammation and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
Chromeno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidine: Shares the chromene and thiazole moieties but differs in the additional pyrimidine ring.
Thiazole derivatives: Compounds like thiazolidinones and thiazolopyrimidines have similar biological activities but different structural frameworks
Uniqueness
N-{4H-chromeno[4,3-d][1,3]thiazol-2-yl}-3-methyl-1,2-oxazole-5-carboxamide is unique due to its combination of three distinct heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This structural complexity allows for diverse applications and makes it a valuable compound in both research and industrial contexts.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S/c1-8-6-11(21-18-8)14(19)17-15-16-13-9-4-2-3-5-10(9)20-7-12(13)22-15/h2-6H,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQECHCJBOLBRDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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